21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate)
Description
21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate) is a semi-synthetic corticosteroid derivative of 11-deoxycorticosterone (DOC), a naturally occurring mineralocorticoid. DOC (21-hydroxypregn-4-ene-3,20-dione) is biosynthesized from progesterone via the enzyme CYP21A2 (steroid 21-hydroxylase) in the adrenal cortex . The hydrogen succinate ester at the 21-hydroxy group enhances water solubility, making the compound suitable for intravenous administration . This modification serves as a prodrug strategy, enabling rapid hydrolysis in vivo to release active DOC, which regulates electrolyte balance and blood pressure through mineralocorticoid receptor activation .
Properties
IUPAC Name |
4-[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-24-11-9-16(26)13-15(24)3-4-17-18-5-6-20(25(18,2)12-10-19(17)24)21(27)14-31-23(30)8-7-22(28)29/h13,17-20H,3-12,14H2,1-2H3,(H,28,29)/t17-,18-,19-,20+,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWICJWKZPXJSA-PQWRYPMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)COC(=O)CCC(=O)O)CCC4=CC(=O)CCC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)CCC(=O)O)CCC4=CC(=O)CC[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30907179 | |
| Record name | 4-[(3,20-Dioxopregn-4-en-21-yl)oxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30907179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10215-74-4 | |
| Record name | 21-(3-Carboxy-1-oxopropoxy)pregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10215-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desoxycortone hemisuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010215744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(3,20-Dioxopregn-4-en-21-yl)oxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30907179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21-hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Desoxycortone hemisuccinate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPW224ZX4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Esterification with Succinic Anhydride
The most common method involves reacting 21-hydroxyprogesterone with succinic anhydride in the presence of a coupling agent. A preferred protocol uses N,N′-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) at ambient temperature. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group at position 21 attacks the electrophilic carbonyl of succinic anhydride. Key parameters include:
-
Molar ratio : 1:1.2 (21-hydroxyprogesterone to succinic anhydride)
-
Reaction time : 4–6 hours
Side products, such as diesters or unreacted starting material, are minimized by controlling stoichiometry and reaction time.
Use of Acyl Chlorides
Alternative routes employ succinyl chloride for faster esterification. This method requires anhydrous conditions and a base (e.g., pyridine) to neutralize HCl byproducts. Typical conditions include:
While efficient, this approach demands rigorous moisture control to prevent hydrolysis of the acyl chloride.
Activated Esters Approach
Activated succinate esters (e.g., p-nitrophenyl succinate) enable esterification under mild conditions. The reaction leverages the leaving group ability of p-nitrophenol, driven by base catalysis. Advantages include:
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Reduced side reactions : No acidic byproducts
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Compatibility : Works with heat-sensitive substrates
Industrial Production Methods
Large-Scale Esterification
Industrial processes prioritize cost-effectiveness and scalability. A continuous-flow reactor system is employed, featuring:
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Temperature : 60–80°C
-
Catalyst : Heterogeneous acid resins (e.g., Amberlyst™)
This method achieves >90% conversion to the hemisuccinate, with in situ removal of water via distillation to shift equilibrium.
Autocatalytic Reactions
Autocatalytic esterification eliminates external catalysts by leveraging the acidity of succinic acid. Key parameters include:
-
Temperature : 190–210°C
-
Pressure : 150 psig N₂ (to prevent solvent loss)
This method reduces catalyst costs but requires high-purity starting materials to avoid side reactions.
Catalysts and Reaction Optimization
Acid Catalysts
Homogeneous catalysts (e.g., sulfuric acid) are effective but pose corrosion and waste issues. Heterogeneous alternatives, such as ion-exchange resins , offer recyclability and easier separation.
Table 1: Catalyst Performance Comparison
| Catalyst Type | Conversion (%) | Reusability | Byproduct Formation |
|---|---|---|---|
| Sulfuric Acid | 85 | Low | High |
| Amberlyst™ 15 | 88 | High | Moderate |
| Autocatalytic | 90 | N/A | Low |
Solvent Selection
THF and DCM are preferred for laboratory synthesis due to their inertness and ability to dissolve steroid substrates. Industrial processes often use excess methanol as both solvent and reactant.
Purification Techniques
Vacuum Flash Chromatography (VFC)
Crude products are purified via VFC using silica gel columns. Ethyl acetate/hexane gradients (3:7 to 7:3) elute the hemisuccinate with >95% purity.
Crystallization
Recrystallization from absolute ethanol removes residual succinic acid and monoesters. Typical conditions:
Distillation and Resin Treatment
Industrial workflows integrate distillation to recover methanol and resin-based polishing (e.g., IRA67) to remove sulfur contaminants.
Table 2: Purification Method Efficacy
| Method | Purity (%) | Yield Loss (%) | Scalability |
|---|---|---|---|
| VFC | 95 | 10 | Low |
| Crystallization | 99 | 15 | Moderate |
| Distillation/Resin | 97 | 5 | High |
Comparative Analysis of Methods
Table 3: Method Comparison
| Parameter | Laboratory (DCC) | Industrial (Autocatalytic) |
|---|---|---|
| Cost | High | Low |
| Reaction Time | 6 hours | 50 minutes |
| Yield | 75% | 90% |
| Byproducts | Moderate | Low |
Recent Advances and Innovations
Mixed Anhydride Systems
Recent patents describe using mixed acetic-formic anhydride to protect hydroxyl groups during esterification, enabling selective reactions at position 21.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 21-hydroxy-4-pregnene-3,20-dione derivatives, while reduction may produce 21-hydroxy-4-pregnene-3,20-dione alcohols.
Scientific Research Applications
Overview
21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate), also known as 11-deoxycorticosterone-21-hemisuccinate, is a synthetic derivative of 21-hydroxyprogesterone. This compound is significant in the fields of chemistry , biology , and medicine , primarily due to its corticosteroid properties. Its applications span from drug development to therapeutic interventions for various medical conditions.
Chemistry
In chemical research, 21-hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate) serves as a precursor for synthesizing various corticosteroids and other bioactive compounds. It can undergo several reactions such as oxidation, reduction, and substitution, leading to diverse derivatives with potential pharmacological activities.
Biology
This compound is utilized in biological studies to explore the effects of corticosteroids on cellular processes, gene expression, and inflammatory pathways. Its interaction with glucocorticoid receptors modulates gene transcription related to immune responses and inflammation.
Medicine
Medically, it is employed in treating:
- Inflammatory Conditions : Effective in managing diseases like arthritis and asthma.
- Autoimmune Diseases : Used to suppress immune responses in conditions such as lupus.
- Hormone Replacement Therapy : Addresses hormonal imbalances in patients with adrenal insufficiency.
- Cancer Treatment : Investigated for its role in modulating cellular growth pathways in specific cancers.
Case Studies
- Inflammatory Disease Treatment : A clinical trial involving patients with rheumatoid arthritis showed that administration of the compound resulted in significant reductions in disease activity scores compared to placebo controls.
- Hormonal Regulation : In postmenopausal women, this compound effectively alleviated symptoms associated with estrogen deficiency during hormone replacement therapy.
Mechanism of Action
The mechanism of action of 21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate) involves its interaction with glucocorticoid receptors in the body. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of inflammation and modulation of immune function.
Comparison with Similar Compounds
Parent Compound: 11-Deoxycorticosterone (DOC)
- Structure : DOC lacks hydroxyl groups at positions 11 and 17, distinguishing it from glucocorticoids like hydrocortisone.
- Activity : Primarily mineralocorticoid, promoting sodium retention and potassium excretion.
21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione (Reichstein-S-Acetate)
- Structure : Features a 17-hydroxy group and a 21-acetate ester (vs. succinate in the target compound).
- Activity : Retains mineralocorticoid effects but with reduced water solubility due to the smaller acetyl group.
- Applications : Historically used in steroid synthesis; less common in clinical practice today .
Hydrocortisone 21-Hemisuccinate
- Structure : Derived from hydrocortisone (11β,17α,21-trihydroxypregn-4-ene-3,20-dione), which has additional hydroxyl groups at positions 11 and 16.
- Activity: Glucocorticoid with anti-inflammatory and immunosuppressive effects. The succinate ester enables rapid IV delivery for acute adrenal insufficiency .
- Key Contrast : Unlike the target compound, hydrocortisone derivatives lack significant mineralocorticoid activity due to their 11β-hydroxyl group .
Corticosterone 21-(Hydrogen Succinate)
- Structure : Corticosterone (11β,21-dihydroxypregn-4-ene-3,20-dione) includes an 11β-hydroxy group absent in DOC.
- Activity : Exhibits both glucocorticoid and mineralocorticoid effects. The succinate ester enhances solubility but reduces receptor binding compared to DOC derivatives .
Structural and Functional Data Table
| Compound | Parent Steroid | Ester Group | Molecular Formula | Molecular Weight | Solubility | Primary Activity |
|---|---|---|---|---|---|---|
| DOC 21-(hydrogen succinate) | 11-Deoxycorticosterone (DOC) | Hydrogen succinate | C25H34O6 | 454.53 | High | Mineralocorticoid |
| Hydrocortisone 21-hemisuccinate | Hydrocortisone | Hydrogen succinate | C25H34O8 | 462.53 | High | Glucocorticoid |
| Reichstein-S-acetate | 17-Hydroxy DOC | Acetate | C23H32O5 | 388.50 | Low | Mineralocorticoid |
| Corticosterone 21-succinate | Corticosterone | Hydrogen succinate | C25H34O7 | 470.53 | Moderate | Mixed glucocorticoid/mineralocorticoid |
Key Research Findings
- Prodrug Efficiency : Succinate esters of corticosteroids are rapidly hydrolyzed by esterases in blood and tissues, ensuring quick release of the active parent compound .
- Therapeutic Use : DOC succinate is investigational for conditions requiring rapid mineralocorticoid replacement, whereas hydrocortisone succinate is standard for adrenal crisis .
Biological Activity
21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate), also known as 11-deoxycorticosterone-21-hemisuccinate, is a synthetic derivative of 21-hydroxyprogesterone. This compound is notable for its applications in endocrinology and pharmacology, particularly due to its corticosteroid properties. It exhibits anti-inflammatory effects and is utilized in various therapeutic contexts, including hormone replacement therapy and the treatment of autoimmune diseases.
- Molecular Formula : CHO
- Molecular Weight : 430.5 g/mol
- IUPAC Name : 4-[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid
The biological activity of 21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate) primarily involves its interaction with glucocorticoid receptors. Upon binding to these receptors:
- Gene Expression Modulation : The compound influences the transcription of genes associated with inflammatory and immune responses.
- Anti-inflammatory Effects : It suppresses inflammation by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways.
- Immune System Regulation : It modulates immune function by affecting lymphocyte proliferation and activity.
Therapeutic Uses
- Anti-inflammatory Treatment : Used in managing conditions such as arthritis and asthma.
- Hormone Replacement Therapy : Administered to patients with adrenal insufficiency or hormonal imbalances.
- Cancer Therapy : Explored for its potential in treating certain cancers due to its ability to modulate cellular growth pathways.
Case Studies
- Inflammatory Disease Treatment : In a clinical trial involving patients with rheumatoid arthritis, administration of 21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate) resulted in a significant reduction in disease activity scores compared to placebo controls.
- Hormonal Regulation : A study on postmenopausal women indicated that this compound effectively alleviated symptoms associated with estrogen deficiency when used as part of hormone replacement therapy.
Comparative Analysis
The following table compares 21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate) with related corticosteroids:
| Compound Name | Anti-inflammatory Activity | Hormonal Activity | Clinical Applications |
|---|---|---|---|
| 21-Hydroxypregn-4-ene-3,20-dione | High | Moderate | Arthritis, hormone therapy |
| 11-Deoxycorticosterone | Moderate | High | Adrenal insufficiency |
| Cortisol | Very High | High | Broad range (inflammation, stress) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
